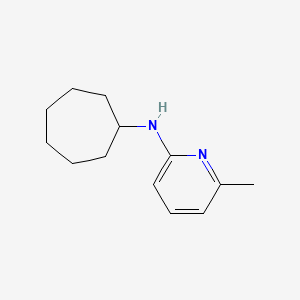![molecular formula C14H19NO5 B7575295 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)
3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid, also known as HMBP, is a chemical compound that belongs to the family of beta-amino acids. It is a derivative of the amino acid leucine and is synthesized in the body from leucine through a series of enzymatic reactions. HMBP has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators. This, in turn, reduces the oxidative stress and inflammation in the body, which are known to be major contributors to the development of various diseases.
Biochemical and Physiological Effects:
3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, which is an important antioxidant in the body. It also increases the activity of certain enzymes that are involved in the detoxification of harmful substances in the body. Additionally, 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid has been shown to improve muscle function and reduce muscle damage in athletes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid in lab experiments is its stability and solubility in water. This makes it easy to handle and administer in experiments. However, one of the limitations of using 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid. One of the areas of interest is its potential use in the treatment of cancer. Studies have shown that 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid has anticancer properties and can inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid has been shown to have neuroprotective properties and can reduce the damage caused by oxidative stress in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid for its various potential applications.
Synthesis Methods
3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid can be synthesized in the laboratory by reacting leucine with 2-hydroxy-5-methoxybenzoyl chloride and isopropylamine. The reaction yields 3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid as a white crystalline solid with a melting point of 117-118°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
3-[(2-hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(2)15(7-6-13(17)18)14(19)11-8-10(20-3)4-5-12(11)16/h4-5,8-9,16H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDDTHYUHSJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)


![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)
